10-苄氧基乙氧基膦酰基-N-生物素酰胺基戊基癸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

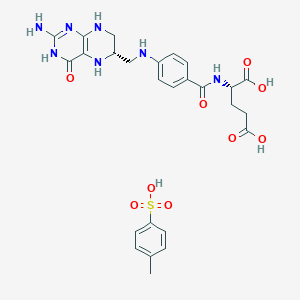

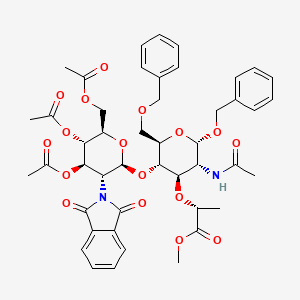

10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide (10-BEPD) is a novel biotinylated phosphonate reagent that has been developed as a novel tool for the synthesis of biotinylated compounds and for the study of biochemical and physiological processes. 10-BEPD has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-ligand interactions, and drug-targeting strategies. 10-BEPD has also been used in the synthesis of biotinylated compounds for use in lab experiments, as well as for the study of biochemical and physiological effects.

科学研究应用

抗癌和分子靶向应用

一项研究设计了一种具有抗增殖 VEGFR-2 抑制效应的烟酰胺衍生物。该化合物通过分子对接和动力学模拟,展示了与 VEGFR-2 酶的优异结合和相互作用,提示了通过抑制 VEGFR-2 来进行癌症治疗的潜在途径。该衍生物对癌细胞系表现出显着的抗增殖作用,突出了其作为治疗剂的潜力 (Elkaeed 等人,2022).

蛋白质和酶相互作用研究

另一项研究重点关注有机磷试剂与人白蛋白的共价连接,确定酪氨酸和丝氨酸残基为主要连接位点。这项研究提供了对蛋白质与 10-苄氧基乙氧基膦酰基-N-生物素酰胺基戊基癸酰胺等化合物之间的生化相互作用和潜在修饰的见解,这可能有助于开发特异性抗体或工程蛋白质用于治疗目的 (Ding 等人,2008).

药物发现和开发见解

药物发现的历史视角突出了化学和分子生物学对医学进步的重大贡献。虽然这项研究没有直接提到 10-苄氧基乙氧基膦酰基-N-生物素酰胺基戊基癸酰胺,但它强调了此类分子研究在理解疾病的遗传基础和识别潜在治疗方案中的重要性 (Drews,2000).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '10-Benzyloxyethoxyphosphinyl-N-biotinamidopentyldecanamide' involves the synthesis of two key intermediates which are then coupled to form the final product. The first intermediate is 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentanol and the second intermediate is N-Boc-amino-1-decanol. These intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "1-Bromo-2-(benzyloxy)ethane", "Triethylamine", "Biotin-N-hydroxysuccinimide ester", "Diisopropylethylamine", "Pentanal", "1,10-decanediol", "Boc anhydride", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentanol", "1. To a solution of biotin-N-hydroxysuccinimide ester (0.5 g, 1.25 mmol) in dry DMF (5 mL) and dry triethylamine (0.4 mL, 2.8 mmol) at 0°C was added 1-bromo-2-(benzyloxy)ethane (0.33 g, 1.25 mmol).", "2. The reaction mixture was stirred at room temperature for 16 h, then diluted with ethyl acetate (50 mL) and washed with water (2 x 50 mL), 1 M sodium bicarbonate (2 x 50 mL), and brine (50 mL).", "3. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, ethyl acetate/methanol 10:1) to give the desired product as a white solid (0.4 g, 62%).", "Step 2: Synthesis of N-Boc-amino-1-decanol", "1. To a solution of 1,10-decanediol (1.00 g, 6.0 mmol) in dry THF (20 mL) at 0°C was added a solution of Boc anhydride (1.40 g, 6.6 mmol) in dry THF (10 mL) dropwise over 10 min.", "2. The reaction mixture was stirred at room temperature for 16 h, then diluted with ethyl acetate (50 mL) and washed with water (2 x 50 mL) and brine (50 mL).", "3. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, ethyl acetate/methanol 10:1) to give the desired product as a white solid (1.50 g, 83%).", "Step 3: Coupling of Intermediates", "1. To a solution of 10-Benzyloxyethoxyphosphinyl-N-biotinamidopentanol (0.2 g, 0.4 mmol) and N-Boc-amino-1-decanol (0.14 g, 0.6 mmol) in dry DMF (5 mL) and DIPEA (0.32 mL, 1.8 mmol) at 0°C was added N,N'-dicyclohexylcarbodiimide (0.17 g, 0.8 mmol).", "2. The reaction mixture was stirred at room temperature for 16 h, then diluted with ethyl acetate (50 mL) and washed with water (2 x 50 mL), 1 M sodium bicarbonate (2 x 50 mL), and brine (50 mL).", "3. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, ethyl acetate/methanol 10:1) to give the desired product as a white solid (0.26 g, 71%)." ] } | |

| 1246814-51-6 | |

分子式 |

C₃₄H₅₇N₄O₆PS |

分子量 |

680.88 |

同义词 |

P-[10-[[5-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]pentyl]amino]-10-oxodecyl]phosphonic Acid Benzyl Ethyl Diester; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-6-Chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B1147096.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)